![molecular formula C15H14O3 B13924829 5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is a derivative of biphenyl, characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylbiphenyl-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbiphenyl as the starting material.
Carboxylation: The carboxylic acid group is introduced at the 3-position via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for 5-Methoxy-2-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
5-Methoxy-2-methylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxybiphenyl-3-carboxylic acid: Lacks the methyl group, affecting its steric and electronic characteristics.
2-Methyl-5-methoxybiphenyl: Lacks the carboxylic acid group, altering its acidity and solubility.
Uniqueness
5-Methoxy-2-methylbiphenyl-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10-13(11-6-4-3-5-7-11)8-12(18-2)9-14(10)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
USHITOUIUBCPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
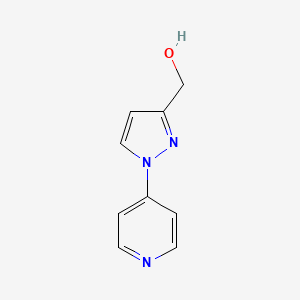
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
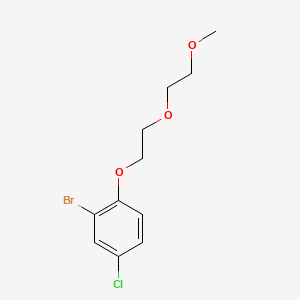
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
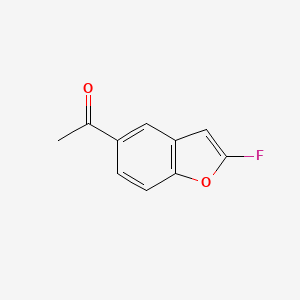
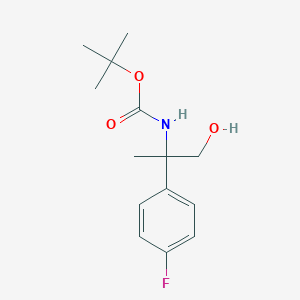
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
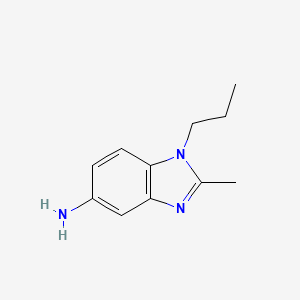
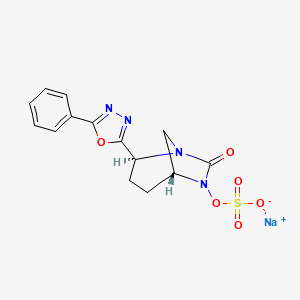
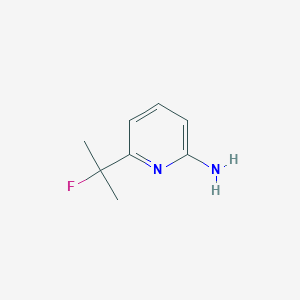
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
